2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-

Description

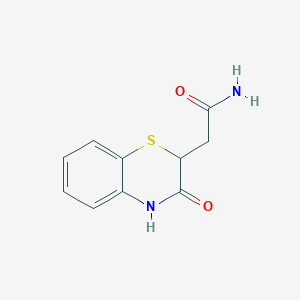

Chemical Structure and Properties The compound “2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-” (hereafter referred to as Compound X) is a heterocyclic molecule featuring a benzothiazine core fused with an acetamide group. Its molecular formula is C₁₈H₁₈N₂O₃S, with an average mass of 342.413 g/mol and a monoisotopic mass of 342.103813 g/mol . The structure includes a 3-oxo group on the dihydrothiazine ring, which confers unique electronic and reactivity profiles. Substituents such as the 4-methoxybenzyl group (e.g., in N-(4-methoxybenzyl) derivatives) enhance lipophilicity and influence binding interactions .

Synthesis and Characterization

Compound X and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-phenyl-5-aryloxy-1,2,3-thiadiazoles are treated with sodium hydride in DMF to eliminate nitrogen and form the benzothiazine core . Crystallographic data (e.g., SHELX-refined structures) confirm planar geometries and hydrogen-bonding networks critical for stability .

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-9(13)5-8-10(14)12-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKDECQJFMJECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387784 | |

| Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99071-97-3 | |

| Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- typically involves the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of o-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under basic conditions. This reaction forms the benzothiazine ring structure.

Acetamide Formation: The resulting benzothiazine intermediate is then reacted with acetic anhydride to introduce the acetamide group at the 2-position of the benzothiazine ring.

Reduction and Oxidation Steps: Depending on the desired oxidation state of the final product, additional reduction or oxidation steps may be required. For instance, the reduction of the carbonyl group can be achieved using sodium borohydride, while oxidation can be performed using agents like hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the cyclization and acetamide formation reactions.

Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of by-products, enhancing the overall yield and purity of the compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitro compounds, and alkylating agents.

Major Products

Sulfoxides and Sulfones: Formed through oxidation reactions.

Hydroxyl Derivatives: Resulting from reduction reactions.

Substituted Benzothiazines: Produced via electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 2H-1,4-benzothiazine exhibit significant antibacterial properties against various strains of bacteria. For example, studies have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 25 to 600 µg/mL depending on structural modifications .

Anticancer Potential : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant for cancer treatment. Notably, compounds such as 3i and 3j showed IC50 values comparable to established drugs like donepezil, indicating promising therapeutic potential .

| Compound | Target Activity | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 3i | AChE Inhibition | 0.027 | Donepezil: 0.021 |

| 3j | AChE Inhibition | 0.025 | Donepezil: 0.021 |

Biological Research

Neurodegenerative Diseases : Recent studies have explored the potential of benzothiazine derivatives in treating neurodegenerative diseases complicated by depression. Compounds synthesized from benzothiazines have been tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), showing promise as multi-target-directed ligands .

Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Industrial Applications

In addition to its biological applications, 2H-1,4-benzothiazine-2-acetamide is utilized in various industrial processes:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo- involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key Differences and Trends

Electronic Effects: Benzothiazine vs. Benzothiazines exhibit stronger van der Waals interactions due to sulfur’s polarizability . 3-Oxo Group: The ketone at position 3 stabilizes the enol tautomer, enhancing resonance and acidity (pKa ~8–10), which is critical for receptor binding .

Pharmacological Profiles: Compound X and its methyl ester analog show stimulant and antidepressant activity in preclinical models, likely due to interactions with monoamine transporters . Benzoxazine derivatives (e.g., Compound A in ) are selective α2C-AR agonists but suffer from poor brain penetration, limiting CNS applications .

Physicochemical Properties :

- Lipophilicity : The N-(4-methoxybenzyl) group in Compound X increases logP (~2.5) compared to the N-cyclohexyl derivative (logP ~2.0), favoring membrane permeability .

- Metabolic Stability : Ester derivatives (e.g., methyl ester) are prone to hydrolysis, whereas acetamide groups resist first-pass metabolism .

Synthetic Accessibility: Benzothiazines require harsher conditions (e.g., NaH/DMF) compared to benzoxazines, which form readily via phenolic coupling . Substituent diversity is achievable through variations in arylthio or aryloxy precursors, enabling rapid SAR exploration .

Research Findings

- Antimicrobial Activity : Benzodithiins (e.g., 1,4-benzodithiin derivatives) exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) but are less potent than benzothiazines due to poor solubility .

- CNS Penetration : Compound X’s 4-methoxybenzyl group enhances blood-brain barrier crossing (brain/plasma ratio = 0.8) compared to benzoxazines (ratio = 0.2) .

- Crystallographic Data : X-ray structures confirm planar benzothiazine cores with intermolecular H-bonds (N–H⋯O=C) stabilizing crystal lattices, critical for formulation stability .

Biological Activity

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo is a member of the benzothiazine family, known for its diverse biological activities including antibacterial, antifungal, and anticancer properties. This compound's unique structure, which incorporates both nitrogen and sulfur atoms, allows it to interact with various biological targets effectively.

The compound's IUPAC name is 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide . Its molecular formula is with a CAS number of 106691-36-5 . The synthesis typically involves cyclization reactions followed by functionalization to introduce the acetamide and propenyl groups .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazine derivatives. Specifically, derivatives targeting bacterial peptide deformylase (PDF) have shown efficacy against Staphylococcus aureus, a common pathogen associated with urinary tract infections. The mechanism involves inhibiting bacterial growth by disrupting protein synthesis pathways .

| Compound | Activity | Target |

|---|---|---|

| 1,4-benzothiazine-based bisamide | Antibacterial | Staphylococcus aureus |

| Hydroxamic acid derivatives | Ni-PDF inhibition | Bacterial peptide deformylase |

Antifungal and Antiviral Properties

The compound has also demonstrated antifungal and antiviral activities. Research indicates that modifications to the benzothiazine core can enhance these properties, making it a candidate for developing new antifungal agents .

Anticancer Potential

In vitro studies have shown that certain benzothiazine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazine ring can significantly enhance cytotoxic effects against various cancer cell lines .

Case Studies

- Antibacterial Efficacy : A study evaluated several benzothiazine derivatives against Staphylococcus aureus and found that modifications at the 3-position of the benzothiazine ring improved antibacterial activity significantly compared to unmodified compounds .

- Anticancer Activity : Another research focused on a series of benzothiazine derivatives that were tested against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups showed enhanced activity due to their ability to stabilize reactive intermediates during metabolic processes .

The biological activities of 2H-1,4-benzothiazine derivatives are attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial cell wall synthesis and protein translation.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways leading to cell death.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, 90°C, 6h | 72–85 | |

| Acetamide bond formation | EDC/HOBt, RT, 12h | 68–75 |

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiazine derivatives?

Methodological Answer:

Contradictions often arise from structural variability or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., halogen, nitro, or methoxy groups) and test against standardized assays (e.g., antimicrobial MIC, kinase inhibition) .

- Structural Elucidation : Use X-ray crystallography (e.g., CCDC data from ) to confirm conformational differences impacting target binding .

- Dose-Response Curves : Validate activity thresholds across multiple cell lines or enzymatic systems to rule out false positives .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the benzothiazine core (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in dihydro-3-oxo moieties .

- X-Ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.75 Å) and dihedral angles to confirm planarity of the benzothiazine ring .

Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock, Schrödinger) to predict binding affinity to targets like COX-2 or β-lactamases. Substituents like trifluoromethyl () enhance hydrophobic interactions .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with activity data to predict bioactivity of novel derivatives .

Basic: What purity thresholds and analytical techniques are recommended for preclinical studies?

Methodological Answer:

- Purity Standards : ≥95% purity (HPLC) for in vitro assays; ≥98% for in vivo studies .

- HPLC Method : C18 column, gradient elution (ACN/water + 0.1% TFA), UV detection at 254 nm .

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to address discrepancies in structure-activity relationship (SAR) studies for benzothiazine derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify consensus trends (e.g., chloro substituents enhance antimicrobial activity) .

- Free-Wilson Analysis : Deconstruct contributions of substituents to activity, controlling for assay variability .

- Crystal Structure Comparison : Overlay active/inactive derivatives to identify critical binding motifs (e.g., hydrogen bonding at 3-oxo group) .

Basic: What are the critical reaction steps for introducing functional diversity in this scaffold?

Methodological Answer:

- N-Alkylation : React primary amines with bromoacetamide intermediates under mild basic conditions (e.g., K₂CO₃, DMF) .

- Oxidation/Reduction : Use m-CPBA for sulfide-to-sulfoxide conversion or NaBH₄ for ketone reduction .

- Cross-Coupling : Suzuki-Miyaura reactions to install aryl/heteroaryl groups at the 6-position .

Advanced: What computational tools can predict metabolic stability of benzothiazine derivatives?

Methodological Answer:

- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify vulnerable sites (e.g., oxidation at 3-oxo group) .

- ADMET Prediction : SwissADME or pkCSM to estimate permeability (LogP < 3), solubility (LogS > −4), and hERG liability .

Basic: Which in vitro assays are most relevant for evaluating biological activity?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Anticancer Screening : NCI-60 cell line panel or MTT assay .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) .

Advanced: How can researchers leverage synergistic effects between benzothiazine derivatives and existing drugs?

Methodological Answer:

- Combination Index (CI) Analysis : Use CompuSyn software to quantify synergism (CI < 1) in antimicrobial or anticancer assays .

- Mechanistic Studies : Transcriptomics/proteomics to identify pathways enhanced by combination therapy (e.g., ROS induction + DNA damage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.